molecular formula C14H8O7S B1213214 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid CAS No. 83-61-4

3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Cat. No. B1213214
CAS RN: 83-61-4
M. Wt: 320.28 g/mol
InChI Key: JKYKXTRKURYNGW-UHFFFAOYSA-N
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Description

3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a dihydroxyanthraquinone that is 1,2-dihydroxyanthraquinone compound carrying an additional sulfo substituent at the 3-position. The monosodium salt is the biological stain 'alizarin red S'. It has a role as a histological dye. It is a dihydroxyanthraquinone and an organosulfonic acid. It is a conjugate acid of a 3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.

Scientific Research Applications

Synthesis and In Silico Study

The compound has been used in the synthesis of new 4-substituted 1-amino-9,10-anthraquinones, showing potential in drug discovery. A specific derivative containing this compound was analyzed for its drug likeness and biological activity using various in silico tools, indicating its utility in pharmaceutical research (Shupeniuk et al., 2021).

Biotransformation Studies

It has been identified as a product in the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases. This compound emerged as an intermediate compound in the enzymatic biotransformation, offering insights into the biodegradation pathways of such dyes (Pereira et al., 2009).

Application in Flow Batteries

This compound is proposed as an electroactive material in the negative side of flow batteries. Its electrochemical characteristics and mass transport properties have been discussed, showing potential as a cost-effective alternative for metal-free flow batteries (Zhang, Li, & Chu, 2016).

Spectrophotometric Determination

The acidity constants of alizarine red s (another name for this compound) in mixed aqueous−organic solvents were determined. This study provides valuable data for understanding the compound's behavior in various solvents, relevant for analytical chemistry applications (Ghasemi et al., 2006).

Electrochemical Amphoteric Study

A study reported the synthesis of electrochemically amphoteric compounds involving this anthracene derivative, highlighting its unusual electrochemistry and charge transfer properties. This research contributes to the field of organic electronics and materials science (Perepichka et al., 2002).

Role in P2Y-Receptor Antagonism

This compound has been identified as part of the acid blue 129 family, serving as potent and selective P2Y-receptor antagonists. This finding is significant for developing new pharmacological agents targeting the P2Y receptor (Glänzel et al., 2003).

Opto-Electronic Material Synthesis

It has potential as an intermediate in the synthesis of organic opto-electronic materials, as demonstrated in a study involving its conversion from 1,8-dihydroxy-9,10-anthraquinone (Zheng, 2005).

Fluorescent Nanoscale Salts/Metal–Organic Frameworks

This compound has been utilized in the synthesis of fluorescent nanoscale salts and metal–organic frameworks for live-cell imaging, indicating its utility in bioimaging and nanotechnology applications (Singh et al., 2018).

Base-Catalyzed Intramolecular Heterocyclizations

It has been involved in base-catalyzed intramolecular heterocyclizations to produce naphtho[1,2,3-cd]-indol-6(2H)-ones, showing its relevance in organic synthesis and chemical transformations (Kargina et al., 2013).

Water-Soluble Symmetric Anthracenes Synthesis

This compound is involved in the synthesis of water-soluble symmetric 9,10-disubstituted anthracenes, indicating its use in the development of new chemical entities for various applications (Zeng & King, 2002).

properties

CAS RN

83-61-4

Product Name

3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Molecular Formula

C14H8O7S

Molecular Weight

320.28 g/mol

IUPAC Name

3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C14H8O7S/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18/h1-5,17-18H,(H,19,20,21)

InChI Key

JKYKXTRKURYNGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O

Other CAS RN

83-61-4
83784-17-2

Related CAS

130-22-3 (mono-hydrochloride salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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